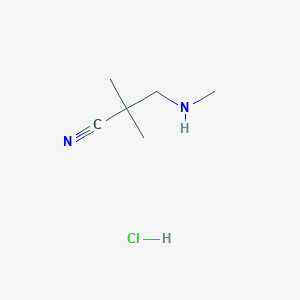![molecular formula C12H21NO4S B1449704 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid CAS No. 766539-10-0](/img/structure/B1449704.png)
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid
Overview
Description
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid, or TBPSA, is an organic compound with a wide range of applications in the scientific research field. It is a type of organic acid that has a sulfanyl group in its structure, which makes it a valuable compound for various types of studies. TBPSA has been widely used in the synthesis of various compounds, as well as for its various biochemical and physiological effects.
Scientific Research Applications
Asymmetric Synthesis of N-heterocycles
Chiral sulfinamides, such as tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and their derivatives. Extensive research over the last two decades has established tert-butanesulfinamide as a gold standard for the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology facilitates the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant components of many natural products and compounds with therapeutic potential (Philip, Radhika, Saranya, & Anilkumar, 2020).
Corrosion Inhibition
Research has shown that organic acids, including acetic acid, are significant in the context of corrosion. Acetic acid vapors, in particular, have been identified in several industrial atmospheres, contributing to the corrosion of copper. Studies focusing on the relative aggressiveness of different acids have found acetic acid to be highly corrosive under specific conditions, highlighting the importance of understanding its effects for effective corrosion prevention and the development of corrosion inhibitors (Bastidas & La Iglesia, 2007).
Organic Corrosion Inhibitors
The inclusion of heteroatoms (O, S, N, and P) and π-electrons through conjugation has been emphasized as a prominent feature of organic inhibitors for protecting metals and alloys against corrosion in acidic media. Acetic acid, among other acids, has been studied for its role in industrial cleaning processes, where its interaction with organic inhibitors can significantly impact the efficacy of metallic dissolution inhibition (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).
Sulfonamides and Sulfato Species
Sulfonamides and sulfato species studies, while not directly mentioning 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid, highlight the broader chemical context in which related compounds operate. These studies touch upon the synthesis, applications, and environmental impact of various sulfonamides and their interactions with metals, contributing to a deeper understanding of related compounds' potential applications and behaviors (Carta, Scozzafava, & Supuran, 2012).
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJMMJOCIYELSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)


![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)

![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)







![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)